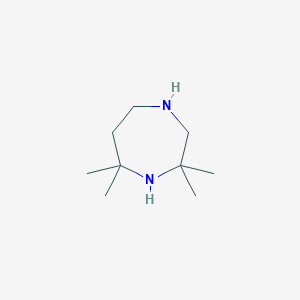

2,2,7,7-Tetramethyl-1,4-diazepane

Description

Properties

IUPAC Name |

2,2,7,7-tetramethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)5-6-10-7-9(3,4)11-8/h10-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHOUCSLTXCUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC(N1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2,7,7 Tetramethyl 1,4 Diazepane and Its Derivatives

Established Synthetic Routes to 1,4-Diazepane Cores

The foundational methods for constructing the 1,4-diazepane ring system have been well-documented, primarily involving cyclization and condensation reactions. These routes form the bedrock upon which more complex syntheses are built.

The formation of seven-membered rings like diazepanes is often more challenging than that of five- or six-membered rings due to less favorable entropic factors and potential transannular interactions. mdpi.com Despite these challenges, several cyclization strategies have been successfully employed.

Palladium-catalyzed cyclization represents a significant method for creating these structures. For instance, a palladium-catalyzed ring-expansion reaction of 2-vinylpyrrolidines with aryl isocyanates has been developed to produce 1,3-diazepin-2-ones, demonstrating a pathway to seven-membered heterocycles. nih.govacs.org The efficiency of this reaction is dependent on the catalyst system and the electronic nature of the substituents. acs.org Another approach involves Brønsted acid-catalyzed arene-ynamide cyclization, which proceeds through a keteniminium intermediate to yield seven-membered ring enamides. nih.gov This reaction, however, was found to require stoichiometric amounts of a strong acid like triflic acid due to product inhibition. nih.gov

| Catalyst/Reagent | Substrates | Product Type | Key Findings |

| Pd₂(dba)₃·CHCl₃ / dppp | 2-Vinylpyrrolidines, Aryl isocyanates | 1,3-Diazepin-2-ones | Reaction is highly regioselective; yields are good for aryl isocyanates with electron-withdrawing groups. acs.org |

| Triflic Acid (TfOH) | Arene-ynamides | Seven-membered ring enamides | Proceeds via a keteniminium intermediate; stoichiometric acid is required due to product inhibition. nih.gov |

| HTIB | Diaryl methanes | Dibenzodiazepines | Oxidative rearrangement of diaryl methanes containing a tethered amino group. mdpi.com |

Condensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to diazepane cores. The most common approach involves the reaction of a diamine with a dielectrophile, such as a diketone or an α,β-unsaturated carbonyl compound. brieflands.comencyclopedia.pub Specifically, the synthesis of 1,5-benzodiazepines frequently utilizes the condensation of o-phenylenediamines with various ketones in the presence of a catalyst. brieflands.commdpi.com

A wide array of catalysts has been explored to facilitate these condensations, including Lewis acids like BF₃·Et₂O, Sc(OTf)₃, and InCl₃, as well as solid-supported reagents and microwave-assisted conditions. brieflands.commdpi.com For example, 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to be an efficient catalyst for the condensation of 1,2-diamines with enolizable ketones, offering mild reaction conditions and good to excellent yields. nih.gov The synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-benzo[b] mdpi.comrsc.orgdiazepine (B8756704) from o-phenylenediamine (B120857) and acetone (B3395972) demonstrates this principle, yielding a tetramethyl-substituted analogue. mdpi.com These methods highlight the versatility of condensation reactions in assembling the diazepine ring. researchgate.net

| Diamine | Carbonyl Compound | Catalyst/Conditions | Product |

| o-Phenylenediamines | Ketones | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1,5-Benzodiazepine derivatives nih.gov |

| o-Phenylenediamines | α,β-Unsaturated carbonyls | Various acid catalysts (e.g., BF₃·Et₂O, Sc(OTf)₃) | 1,5-Benzodiazepine derivatives brieflands.com |

| o-Phenylenediamine | Acetone | AgNO₃ | 2,2,4-Trimethyl-2,3-dihydro-1H-benzo[b] mdpi.comrsc.orgdiazepine researchgate.net |

| Substituted 1,3-propanediamines | Cyanohydrin acetate, Haloform | Phase transfer catalyst | 1,4-Diaza-2-keto-cycloheptanes google.com |

Advanced Synthetic Approaches for Tetramethylated 1,4-Diazepanes

To access more complex and specifically substituted diazepanes, including tetramethylated variants, advanced synthetic strategies are often necessary. These include multi-component reactions, intramolecular couplings, and specialized reductive amination protocols.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reagents. researchgate.net Several MCRs have been developed for the synthesis of spiro-benzodiazepine systems.

One notable example is a five-molecule cascade reaction for the one-pot synthesis of 4,4,4′,4′-tetramethyl-1,3,3′,4,4′,5-hexahydro-5′H-spiro[benzo[b] mdpi.comrsc.orgdiazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones. acs.orgacs.org This reaction proceeds under catalyst- and solvent-free conditions, involving the condensation of 4-hydroxychromen-2-ones, acetone, and benzene-1,2-diamine. acs.org The mechanism is believed to involve the formation of a 2,2-dimethyl-4-methylene-2,3,4,5-tetrahydro-1H-benzo[b] mdpi.comrsc.orgdiazepine intermediate. acs.org Other MCRs utilize catalysts like magnetic nanoparticles to synthesize spiro[benzo[b] mdpi.comrsc.orgdiazepine-2,3′-indole] compounds, showcasing the power of this approach to rapidly build molecular complexity. researchgate.net

Intramolecular coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forming cyclic structures. The Buchwald-Hartwig amination is a prominent strategy for constructing C-N bonds and has been applied to the synthesis of 1,4-benzodiazepine (B1214927) derivatives. mdpi.comunimi.it This method often involves the cyclization of a precursor containing both an amine and an aryl halide. For example, the intramolecular coupling of N-allyl-2-aminobenzylamines can lead to the 1,4-benzodiazepine structure. mdpi.com

A facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This reaction proceeds under mild conditions to form azetidine-fused 1,4-diazepine derivatives, which can then undergo ring-opening to yield functionalized benzodiazepines. mdpi.com These strategies provide access to the diazepine core with a high degree of control over substitution patterns.

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds and amines. youtube.com When applied in an intramolecular fashion, it becomes a powerful strategy for synthesizing cyclic amines, including diazepanes. masterorganicchemistry.com This process involves the initial formation of a cyclic imine or enamine from a precursor molecule containing both an amine and a carbonyl group, which is then reduced in situ to the corresponding saturated heterocycle. youtube.com

The synthesis of chiral 1,4-diazepanes has been achieved through enzyme-catalyzed intramolecular asymmetric reductive amination of aminoketones. researchgate.net Imine reductases (IREDs) have been identified that can produce either (R)- or (S)-enantiomers of substituted 1,4-diazepanes with high enantiomeric excess. researchgate.net While direct synthesis of 2,2,7,7-tetramethyl-1,4-diazepane via this method is not explicitly detailed, the protocol is applicable to a range of substituted precursors. researchgate.net The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being favored as they are selective for the iminium ion over the starting carbonyl group, allowing for a one-pot procedure. masterorganicchemistry.comyoutube.com

Post-Synthetic Derivatization and Functionalization of this compound Scaffolds

Once the core this compound scaffold is synthesized, its utility can be greatly expanded through various post-synthetic modifications. These reactions allow for the introduction of diverse functional groups, enabling the exploration of a broader chemical space and the fine-tuning of molecular properties.

N-Alkylation and N-Acylation Reactions

The secondary amine functionalities within the this compound ring are amenable to N-alkylation and N-acylation, providing a straightforward method for introducing substituents. researchgate.netresearchgate.net

N-Alkylation: This process involves the reaction of the diazepane with an alkylating agent, typically an alkyl halide or a similar electrophile. The reaction introduces an alkyl group onto one or both of the nitrogen atoms. For instance, the reaction of a related hexahydrodibenzo[b,e] nih.govnih.govdiazepin-1-one with alkyl halides leads to N-alkylated products. researchgate.net

N-Acylation: This reaction introduces an acyl group to the nitrogen atoms of the diazepane ring. It is commonly carried out using acyl chlorides or anhydrides. N-acylation is a key step in the synthesis of various derivatives, including those with potential biological activity. For example, the acylation of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates is a crucial step in forming 11-aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е] nih.govnih.govdiazepin-1-ones. researchgate.net

A summary of representative N-alkylation and N-acylation reactions on related diazepine scaffolds is presented below:

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 3-(2-aminophenylamino)cyclohex-2-en-1-one | Arylglyoxal hydrate | N-Acylation | 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е] nih.govnih.govdiazepin-1-one | researchgate.net |

| Hexahydrodibenzo[b,e] nih.govnih.govdiazepin-1-one | Alkyl halide | N-Alkylation | N-Alkyl-hexahydrodibenzo[b,e] nih.govnih.govdiazepin-1-one | researchgate.net |

Introduction of Diverse Substituents via Amide Coupling

Amide bond formation is a widely utilized and robust reaction in organic synthesis, and it plays a significant role in the derivatization of diazepane scaffolds. synplechem.comnih.gov This method involves coupling a carboxylic acid with one of the amine functionalities of the diazepane ring using a coupling reagent. synplechem.com

A multitude of coupling reagents are available, including carbodiimides, phosphonium (B103445) salts, and uronium salts, which facilitate the formation of an active ester intermediate that readily reacts with the amine. synplechem.comluxembourg-bio.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization. luxembourg-bio.com For instance, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be an effective coupling reagent that minimizes racemization. luxembourg-bio.com

The versatility of this method lies in the vast number of commercially available carboxylic acids, allowing for the introduction of a wide array of substituents onto the diazepane core. This strategy has been employed in the synthesis of various biologically active molecules. nih.gov

Below is a table summarizing key aspects of amide coupling reactions:

| Coupling Reagent Class | Examples | Common Solvents | Key Advantages | Reference |

| Carbodiimides | DCC, EDCI | Dichloromethane, Acetonitrile (B52724), DMF | Readily available | luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Dichloromethane, Acetonitrile, DMF | High reactivity | luxembourg-bio.com |

| Uronium Salts | HBTU, TBTU | Dichloromethane, Acetonitrile, DMF | Good for hindered substrates | synplechem.com |

| Organophosphorus Reagents | DEPBT | Not specified | Resistance to racemization | luxembourg-bio.com |

Strategies for Late-Stage Diversification

Late-stage diversification is a powerful strategy in medicinal chemistry and materials science for rapidly generating a library of analogs from a common, complex molecular scaffold. nih.gov This approach introduces structural diversity at a late stage of the synthesis, which is often more efficient than synthesizing each analog from simple starting materials. nih.govnih.gov

For diazepane scaffolds, late-stage diversification can be achieved through various chemical transformations. For example, functional handles incorporated into the scaffold during its initial synthesis can be modified in subsequent steps. researchgate.net These handles can include groups amenable to cross-coupling reactions, such as aryl halides, which can be used in palladium-catalyzed reactions to introduce new aryl or heteroaryl groups. nih.gov

Another strategy involves the use of multicomponent reactions to assemble a complex scaffold that already contains points of diversity. researchgate.net The resulting product can then undergo further modifications. For example, a 1,2,3-triazole-fused 1,4-benzodiazepine scaffold, synthesized via a multicomponent assembly and intramolecular cycloaddition, can be further functionalized at multiple positions. researchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2,7,7 Tetramethyl 1,4 Diazepane and Analogues

X-ray Crystallography for Solid-State Structure Determination.

Determination of Monoclinic Crystal System and Space Group Parameters

X-ray crystallographic studies on analogues of 2,2,7,7-tetramethyl-1,4-diazepane, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, have determined that these compounds crystallize in the monoclinic crystal system. nih.gov This system is characterized by three unequal axes, with one axis perpendicular to the plane formed by the other two.

The specific space group identified for this analogue is P2₁/n, with four molecules (Z = 4) populating the unit cell. nih.gov The detailed parameters of the unit cell provide a precise description of the crystal lattice's dimensions and geometry.

Table 1: Crystal Data and Structure Refinement Parameters for a 1,4-Diazepane Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z | 4 |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

Note: Specific cell dimensions (a, b, c, β) for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one require consulting the full crystallographic information file but are defined within the monoclinic P2₁/n space group. nih.gov

Conformational Analysis of the Seven-Membered 1,4-Diazepane Ring (e.g., Chair Conformation)

The seven-membered 1,4-diazepane ring is not planar and adopts a specific conformation to minimize steric and torsional strain. In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the ring exists in a stable chair conformation. nih.gov This is a common, low-energy arrangement for seven-membered rings, analogous to the well-known chair conformation of cyclohexane.

The conformation is defined by a set of puckering parameters, which quantitatively describe the deviation of the ring atoms from a mean plane. For this analogue, the total puckering amplitude (Qᴛ) was found to be 0.721(2) Å, indicating a significant pucker. nih.gov While the chair form is prevalent, other conformations, such as a twist-boat, have been observed in other N,N-disubstituted-1,4-diazepane derivatives, particularly those designed as orexin (B13118510) receptor antagonists.

Analysis of Substituent Orientations (Axial vs. Equatorial)

The chair conformation of the 1,4-diazepane ring creates two distinct orientations for substituents: axial (pointing perpendicular to the ring's approximate plane) and equatorial (pointing outwards from the ring's "equator"). The spatial arrangement of these substituents has a significant impact on the molecule's stability.

In the analyzed analogue, the bulky 4-chlorophenyl groups attached to carbons C2 and C7 were both found to occupy equatorial positions. nih.gov This orientation is sterically favorable as it minimizes non-bonded interactions with the rest of the ring. For the two methyl groups attached to the same carbon (C3), one adopts an axial position while the other is situated in an equatorial position. nih.gov

Table 2: Substituent Orientations in a 1,4-Diazepane Analogue

| Substituent Group | Position on Ring | Orientation |

|---|---|---|

| 4-Chlorophenyl | C2 | Equatorial |

| 4-Chlorophenyl | C7 | Equatorial |

| Methyl | C3 | Axial |

Investigation of Structural Disorder and Site Occupancies

Structural disorder is a phenomenon in crystallography where a molecule or a part of it occupies more than one position in the crystal lattice. This was observed in the structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Specifically, the 4-chlorophenyl substituent at the C7 position of the diazepane ring was found to be disordered over two distinct positions. nih.gov

The refinement of the crystal structure data allowed for the quantification of this disorder. The two positions have nearly equal probability, with refined site occupancies of 0.480(16) for the minor component and 0.520(16) for the major component. nih.gov This indicates that in the solid state, the crystal is a statistical average of these two orientations of the chlorophenyl ring.

Mapping Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, Halogen–π Interactions)

The primary interaction involves intermolecular hydrogen bonding of the N—H⋯O type, where the nitrogen atom of one molecule acts as a hydrogen bond donor to an oxygen atom on an adjacent molecule. This results in the formation of dimeric structures characterized by an R²₂(8) graph-set motif. nih.gov

Furthermore, the crystal structure is stabilized by other weaker interactions. These include C—H⋯O hydrogen bonds and, significantly, two C—Cl⋯π interactions, where the chlorine atom interacts with the electron cloud of a phenyl ring on a neighboring molecule. nih.gov Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from H⋯H (45.6%), Cl⋯H/H⋯Cl (23.8%), and H⋯C/C⋯H (12.6%) contacts. nih.gov

Computational and Theoretical Chemistry Studies of 2,2,7,7 Tetramethyl 1,4 Diazepane Systems

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are a cornerstone in the theoretical analysis of 2,2,7,7-tetramethyl-1,4-diazepane systems, offering a detailed view of their electronic architecture and spatial arrangement. researchgate.netrsc.org These computational techniques allow for the prediction of molecular properties, complementing and guiding experimental research. chemrxiv.org

Density Functional Theory (DFT) Optimizations (e.g., B3LYP/6-31G(d,p) Level)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-31G(d,p) basis set is a widely employed level of theory that provides a good balance between accuracy and computational cost for optimizing the geometry of organic molecules. figshare.cominpressco.comacs.org For derivatives of the 1,4-diazepane ring, this method has been successfully used to determine stable conformations, such as the chair conformation often adopted by the seven-membered ring. researchgate.net The optimization process involves finding the minimum energy structure, which corresponds to the most stable arrangement of atoms in the molecule. explorationpub.com For instance, in a study of a substituted 1,4-diazepan-5-one (B1224613), DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the molecular geometry, confirming the chair conformation of the diazepane ring and the equatorial orientation of its substituents. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. joaquinbarroso.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. inpressco.com For derivatives of 1,4-diazepane, the HOMO and LUMO energies are calculated to predict their electronic properties and reactivity. researchgate.net

Below is a table showcasing representative HOMO, LUMO, and energy gap values for a substituted 1,4-diazepane derivative, calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

This data is illustrative and based on a representative substituted 1,4-diazepane system. Actual values will vary depending on the specific molecular structure.

Calculation of Chemical Reactivity Parameters

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound systems. These parameters provide a more detailed picture of the molecule's chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It quantifies the resistance of a molecule to change its electron distribution.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

These parameters, derived from DFT calculations, are instrumental in predicting the reactivity of 1,4-diazepane derivatives in various chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.depreprints.org It helps to identify the regions that are rich or deficient in electrons. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. preprints.org For 1,4-diazepane derivatives, MEP maps can reveal the nucleophilic character of the nitrogen atoms and other electron-rich areas, providing valuable information about their interaction with other molecules and their role in chemical reactions. researchgate.netd-nb.info

Supramolecular Interaction Modeling and Analysis

The study of supramolecular interactions is crucial for understanding how molecules of this compound and its derivatives assemble in the solid state and in solution. These non-covalent interactions dictate the crystal packing and can influence the physical and chemical properties of the material.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

The following table presents an example of the percentage contributions of the most significant intermolecular contacts for a substituted 1,4-diazepane derivative, as determined by Hirshfeld surface analysis. researchgate.net

| Intermolecular Contact | Contribution (%) |

| H···H | 45.6 |

| Cl···H/H···Cl | 23.8 |

| C···H/H···C | 12.6 |

| O···H/H···O | 8.7 |

| C···Cl/Cl···C | 7.1 |

This data is based on a specific chloro-substituted 1,4-diazepan-5-one and serves as an illustrative example. researchgate.net

Conformational Landscape and Dynamics Simulations

The seven-membered ring of the 1,4-diazepane system is conformationally flexible, capable of adopting several low-energy shapes. nih.govscribd.com Computational methods are vital for exploring this complex potential energy surface to identify stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of flexible molecules like this compound. dovepress.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the molecule over time, providing insights into its flexibility and the transitions between different conformational states. dovepress.commdpi.com

While specific MD studies on the unsubstituted this compound are not widely documented in the provided results, the methodology has been extensively applied to other complex heterocyclic systems and biomolecules. nih.govmdpi.com These simulations can reveal how the diazepane ring and its substituents move and interact with their environment, such as a solvent or a biological receptor. nih.gov For substituted N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, for example, molecular modeling was used alongside NMR and X-ray crystallography to show that the molecule exists in a low-energy twist-boat conformation. nih.gov MD simulations can elucidate the pathways of conformational interconversion, such as the transition from a chair to a boat form, and determine the timescales of these dynamic processes. dovepress.com

Computational studies, often employing DFT methods, are used to determine the preferred conformations of the 1,4-diazepane ring. For many substituted 1,4-diazepane derivatives, the chair conformation is found to be the most stable arrangement in the crystal structure. researchgate.netnih.gov For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation where bulky substituents occupy equatorial positions to minimize steric strain. researchgate.netnih.gov However, other conformations, such as the twist-boat, have been identified as the low-energy state for other derivatives. nih.gov

To provide a precise quantitative description of the seven-membered ring's shape, Cremer-Pople puckering parameters are calculated from the atomic coordinates. nih.gov These parameters, including puckering amplitudes (q₂, q₃) and phase angles (φ₂, φ₃), uniquely define any conformation and can map it onto a conformational sphere or torus. researchgate.net This allows for a clear distinction between chair, boat, twist, and intermediate conformations. nih.govresearchgate.net

The table below shows representative puckering parameters for different conformations of seven-membered rings.

| Conformation | Puckering Amplitude (q₂) | Puckering Amplitude (q₃) |

| Chair | Variable | Variable |

| Boat | Variable | Variable |

| Twist-Chair | High | Low |

| Twist-Boat | High | Low |

| This table illustrates the general relationship between conformation and puckering amplitudes for seven-membered rings. Specific values depend on the exact molecular structure. nih.govresearchgate.net |

In a study of a diazepine (B8756704) ring in a boat-sofa conformation, the puckering amplitudes were reported as QT = 0.9082 (14) Å, q₂ = 0.8845 (14) Å, and q₃ = 0.2062 (14) Å. researchgate.net The orientation of substituents, such as the methyl groups in the 2,2,7,7-tetramethyl derivative, is also critical, with axial and equatorial positions having different energies. nih.govlibretexts.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.netresearchgate.net For derivatives of 1,4-diazepane, DFT calculations using basis sets like B3LYP/6-31G(d,p) have been successfully used to optimize the molecular geometry and subsequently compute various electronic and spectroscopic parameters. researchgate.netresearchgate.net

These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic absorption spectra of the molecule. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface. researchgate.net The MEP is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

While direct prediction of full spectroscopic charts (like NMR or IR) requires more specialized and computationally intensive calculations, these fundamental electronic properties provide a strong basis for understanding the molecule's behavior and interpreting experimental spectra. researchgate.net For instance, Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions, which explains phenomena like the Q-band splitting observed in the UV-vis spectra of some diazepine-containing macrocycles. researchgate.net

| Computational Method | Predicted Property | Application |

| DFT | Optimized Geometry | Provides the most stable 3D structure. researchgate.net |

| DFT | HOMO/LUMO Energies | Relates to chemical reactivity and electronic spectra. researchgate.netresearchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. researchgate.net |

| TD-DFT | Electronic Transitions | Predicts UV-vis absorption spectra. researchgate.net |

Coordination Chemistry and Metal Complexation of 2,2,7,7 Tetramethyl 1,4 Diazepane Derivatives

Ligand Design and Denticity of 1,4-Diazepane Frameworks

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, which can act as donor sites for metal coordination. researchgate.net The incorporation of tetramethyl groups at the C2 and C7 positions, as in 2,2,7,7-tetramethyl-1,4-diazepane, imparts significant steric bulk. This steric hindrance influences the conformation of the diazepane ring, which typically adopts a chair or boat conformation in its metal complexes, and affects the accessibility of the metal center. publish.csiro.auresearchgate.net

The true versatility of the diazepane framework lies in its capacity for N-functionalization. The secondary amine groups are readily derivatized with various pendant arms, transforming the simple diazepane unit into a polydentate ligand. By attaching chromophoric or redox-active groups, ligands with specific electronic or reactive properties can be designed. Common pendant arms include pyridylmethyl, quinolylmethyl, and imidazolylmethyl groups, which introduce additional nitrogen donor atoms and create tetradentate (4N) ligands. rsc.orgrsc.orgresearchgate.net This design strategy allows for fine-tuning of the ligand's steric and electronic properties, which in turn dictates the coordination geometry, stability, and reactivity of the resulting metal complexes. rsc.orgrsc.org For example, varying the Lewis basicity of the terminal donor arms in N-substituted diazepane ligands has been shown to influence the stability and nucleophilicity of peroxomanganese(III) intermediates in catalytic reactions. rsc.org The denticity of these ligands is typically tetradentate, involving the two nitrogen atoms of the diazepane ring and two donor atoms from the pendant arms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound derivatives typically involves the reaction of the functionalized ligand with a suitable transition metal salt in a polar solvent.

The complexation of diazepane-based ligands with first-row transition metals has been extensively studied.

Manganese (Mn): Mn(II) complexes have been synthesized by reacting N,N'-bis(substituted-methyl)-1,4-diazepane ligands with manganese(II) perchlorate (B79767) or manganese(II) chloride in solvents like methanol (B129727) or acetonitrile (B52724). rsc.orgrsc.org These reactions yield crystalline products of the type Mn(L)₂ or [Mn(L)Cl₂]. rsc.org For instance, reacting a ligand such as N,N′-bis(2-pyrid-2-ylmethyl)-1,4-diazepane (L1) with MnCl₂·4H₂O in methanol produces the complex [Mn(L1)Cl₂] as a pale white precipitate. rsc.org

Nickel (Ni): Nickel(II) complexes are readily prepared by mixing the diazepane ligand with nickel(II) salts. For example, the reaction of a tetradentate diazepane amine alcohol ligand with nickel(II) perchlorate yields the Ni(pyaz)₂ complex. publish.csiro.au Similarly, reacting ligands like 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane (L1) with nickel(II) perchlorate results in complexes such as Ni(L1)₂. researchgate.net These complexes can further react with atmospheric carbon dioxide to form carbonate-bridged dinuclear species. researchgate.net

Copper (Cu): Copper(II) complexes can be prepared using similar methods. The reaction of a diazepane amine alcohol ligand with copper(II) perchlorate leads to the formation of the corresponding Cu(pyaz)₂ complex. publish.csiro.au The synthesis of Cu(II) complexes with various tetraazamacrocyclic ligands, including those with diazepane backbones, often utilizes a template approach where the metal ion directs the condensation reaction to form the macrocycle. ijmrset.com

Cobalt (Co): While specific examples with this compound are less common in the provided literature, the general methodology for synthesizing cobalt(II) complexes with related tetraazamacrocycles, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (TMC), involves reacting the ligand with a Co(II) salt like cobalt(II) chloride. nih.gov This yields complexes such as [CoCl(TMC)]Cl. nih.gov Cobalt complexes with other diazepane-based Schiff base ligands have also been synthesized by reacting the ligand with cobalt(II) salts in acetonitrile. researchgate.net

The formation and electronic structure of these metal complexes are elucidated using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide valuable information about the d-orbital splitting and the coordination environment of the metal ion. For instance, the UV-Vis spectra of Mn(II) complexes of diazepane derivatives in acetonitrile solution are used to characterize the formation of peroxo adducts, identified by characteristic absorption bands. rsc.orgrsc.org For Co(II) macrocyclic complexes, UV-Vis studies can indicate the stability of the complex in solution and provide insights into its geometry. nih.gov Ni(II) complexes can exhibit metal-to-ligand charge-transfer (MLCT) bands. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II), Mn(II), and high-spin Co(II). It provides detailed information on the electronic ground state and the local environment of the metal ion. EPR spectroscopy is often used in conjunction with other techniques in operando studies to track catalytic reactions involving paramagnetic intermediates. nih.govresearchgate.net For example, it can be used to monitor the formation and decay of EPR-active Cu(II) species during catalytic cycles. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a crucial technique for probing the electronic structure and local coordination environment of the metal center in a complex, both in crystalline and non-crystalline states. The XANES region provides information on the oxidation state and coordination geometry of the metal. osti.govnih.gov For example, a shift in the absorption edge to higher energies indicates an increase in the metal's oxidation state. osti.govnih.gov XAS can be coupled with EPR and UV-Vis in operando studies to provide a more complete picture of mechanistic pathways in catalysis. nih.gov

Table 1: Spectroscopic Data for Selected Diazepane-Based Metal Complexes

| Complex/System | Technique | Key Spectroscopic Feature | Interpretation | Reference(s) |

|---|---|---|---|---|

| Peroxomanganese(III)-diazepane adducts | UV-Vis | Absorption bands in the 400-700 nm range | Formation of [MnIII(O₂)(L)]+ species | rsc.orgrsc.org |

| [CoIICl(TMC)]Cl | UV-Vis | Indicates stability in solution | Confirms integrity of the complex in solution | nih.gov |

| Cu/TEMPO catalytic system | EPR/XAS/UV-Vis | Characteristic MLCT band at 416 nm | Formation of Cu(I) complex | nih.gov |

| Ru Water Oxidation Complex | XAS (XANES) | Shift of K-edge to higher energy | Increase in Ru oxidation state | osti.govnih.gov |

Structural Characterization of Coordination Compounds

The precise three-dimensional arrangement of atoms in these coordination compounds is determined primarily through single-crystal X-ray diffraction.

In a nickel(II) complex with a diazepane amine alcohol ligand, Ni(pyaz)₂, the crystal structure revealed a square-planar coordination geometry. publish.csiro.au The diazepane ring was found to adopt a boat conformation, with two axial methyl groups sterically crowding one side of the coordination plane. publish.csiro.au

The crystal structure of a dinickel(II) complex, Ni₂(L1)₂(μ-CO₃)(H₂O)₂₂, formed from the reaction of a diazepane-based ligand with atmospheric CO₂, showed a dinuclear core bridged by a carbonate anion. researchgate.net Each Ni(II) center possesses a distorted octahedral geometry. researchgate.net

For a manganese(II) complex with a tetradentate N-substituted diazepane ligand, Mn(L4)(H₂O)(ClO₄), the X-ray structure confirmed a distorted octahedral coordination geometry around the Mn(II) ion, with the ligand bound in a cis-β orientation. rsc.org

The coordination geometry around the central metal ion is dictated by the coordination number, the electronic configuration of the metal, and the steric and electronic properties of the diazepane ligand. numberanalytics.comlibretexts.org

Square-Planar: This four-coordinate geometry is common for d⁸ metal ions like Ni(II). numberanalytics.comnih.gov The structure of Ni(pyaz)₂ is a clear example, where the Ni(II) ion is coordinated by three nitrogen atoms and one oxygen atom from the tetradentate ligand in an approximately planar arrangement. publish.csiro.au

Tetrahedral: While less common for the metals discussed in the context of these specific ligands, tetrahedral geometry is a possible four-coordinate arrangement, often seen with d¹⁰ ions like Zn(II) or d⁰ ions. numberanalytics.comlibretexts.org

Square-Pyramidal: This five-coordinate geometry is observed in some cases. For instance, the Co(II) complex with the related TMC macrocycle, [CoCl(TMC)]Cl, adopts a distorted square-pyramidal geometry. nih.gov Cu(II) complexes can also adopt this geometry. rsc.org

Octahedral: As the most common coordination geometry for a coordination number of six, this arrangement is frequently observed in diazepane complexes where the ligand and additional solvent molecules or anions occupy the six coordination sites. libretexts.org Mn(II) and Ni(II) complexes with diazepane-based ligands have been shown to adopt distorted octahedral geometries. rsc.orgrsc.orgresearchgate.net The ligand field environment in these complexes, created by the N- and O-donor atoms, determines the electronic properties, such as the spin state and the energies of d-d electronic transitions.

Table 2: Structural Data for Selected Metal Complexes with Diazepane-Type Ligands

| Complex | Metal Ion | Coordination Number | Geometry | Diazepane Ring Conformation | Reference(s) |

|---|---|---|---|---|---|

| Ni(pyaz)₂ | Ni(II) | 4 | Square-planar | Boat | publish.csiro.au |

| [Ni₂(L1)₂(μ-CO₃)(H₂O)₂]²⁺ | Ni(II) | 6 | Distorted Octahedral | - | researchgate.net |

| [Mn(L4)(H₂O)(ClO₄)]⁺ | Mn(II) | 6 | Distorted Octahedral | - | rsc.orgrsc.org |

| [CoIICl(TMC)]⁺ | Co(II) | 5 | Distorted Square-Pyramidal | - | nih.gov |

Formation of Supramolecular Coordination Networks and Materials

Information regarding the use of this compound derivatives in the formation of supramolecular coordination networks and materials is not available in the reviewed scientific literature. Consequently, no detailed research findings or data tables can be provided on this topic.

Mechanistic Investigations of Reactions Involving 1,4 Diazepane Cores

Reactivity of Specific Positions on the 1,4-Diazepane Ring

The reactivity of the 1,4-diazepane ring is dictated by the presence of two nitrogen atoms and the conformational flexibility of the seven-membered ring. The substitution pattern, such as the gem-dimethyl groups in 2,2,7,7-tetramethyl-1,4-diazepane, further influences its chemical behavior by introducing steric hindrance and altering electronic properties.

Investigations into the reactivity of diazepine (B8756704) systems have revealed distinct site selectivity during electrophilic substitution. Studies on the related 2,3-dihydro-1,4-diazepine system provide valuable insights into the inherent reactivity of the core structure. Simple molecular orbital theory predicts that in a 2,3-dihydro-1,4-diazepine or its monocation, the proton at the C6 position is significantly more susceptible to electrophilic attack than the protons at C5 and C7. rsc.orgresearchgate.net

Experimental studies on the bromination of various 5,7-disubstituted-2,3-dihydro-1,4-diazepines in dilute aqueous acid confirm this theoretical prediction. rsc.orgrsc.org The reaction proceeds rapidly at the C6 position. For instance, the rate of bromination at C6 for the 5-methyl-7-phenyl derivative was measured at 2.4 × 10⁶ L mol⁻¹ s⁻¹. rsc.orgresearchgate.net This high reactivity highlights a pronounced site selectivity, driven by the electronic nature of the diazepine ring. In contrast, derivatives with a methyl group at the C6 position react differently, leading to non-conjugated products that are subsequently hydrolyzed. researchgate.net

| Position on Dihydro-1,4-Diazepine Ring | Predicted Reactivity towards Electrophiles | Experimental Observation (Bromination) |

|---|---|---|

| C5 | Low | No significant reaction observed. rsc.orgresearchgate.net |

| C6 | High | Rapid electrophilic substitution occurs. rsc.orgresearchgate.net |

| C7 | Low | No significant reaction observed. rsc.orgresearchgate.net |

The high reactivity at the C6 position in 2,3-dihydro-1,4-diazepines is described as a quasi-aromatic substitution. rsc.orgrsc.org This behavior stems from the ability of the vinylogous amidine system (N-C=C-C=N) to delocalize charge in the transition state, mimicking an aromatic substitution reaction. The monocation of the diazepine is particularly reactive, suggesting that the electrophilic attack on the neutral molecule proceeds through a protonated intermediate. rsc.orgresearchgate.net This characteristic allows for facile substitution at a specific carbon atom, a feature that is synthetically valuable for the functionalization of the diazepine core.

Elucidation of Reaction Pathways and Intermediates in Diazepane Synthesis

The synthesis of the 1,4-diazepane ring can be achieved through various reaction pathways, each involving distinct intermediates and mechanistic steps.

One common pathway is the condensation of a 1,3-diamine with a suitable dicarbonyl compound or its equivalent. For example, the synthesis of 1,5-benzodiazepines (structurally related to 1,4-diazepanes) involves the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or ketones. mdpi.com The reaction of 2-aminobenzophenones with amino acids has also been explored for the synthesis of diazepam. A proposed mechanism for the formation of 1,5-benzodiazepinium salts involves the initial formation of an imine, followed by cyclization and subsequent aromatization. uobaghdad.edu.iq

More complex, multi-component reactions have been developed for efficient access to diazepane derivatives. A five-molecule cascade reaction using 4-hydroxychromen-2-one, o-phenylenediamine (B120857), and acetone (B3395972) has been shown to produce spiro[benzo[b] ijpcbs.comroyalsocietypublishing.orgdiazepine] structures. acs.orgnih.gov The proposed mechanism involves the initial formation of 2,2-dimethyl-4-methylene-2,3,4,5-tetrahydro-1H-benzo[b] ijpcbs.comroyalsocietypublishing.orgdiazepine as a key intermediate, which then undergoes further reaction to yield the final spiro compound. acs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanism in the synthesis of 1,4-diazepines. ijpcbs.com These studies help to identify the most favorable reaction pathways, transition states, and the relative stability of intermediates and tautomeric forms. ijpcbs.com For instance, in the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine, computational methods were used to evaluate the reaction mechanism of reductive amination, confirming that the trialkylated product is formed via direct reductive amination of a dialkylated intermediate. royalsocietypublishing.orgnih.gov

| Synthetic Method | Key Reactants | Proposed Intermediates | Reference |

|---|---|---|---|

| Condensation Reaction | 1,3-Diamine, Dicarbonyl Compound | Imine/Enamine, Hemiaminal | mdpi.comijpcbs.com |

| Ugi Multicomponent Reaction | 1,3-Diamine, Carbonyl, Isocyanide, Carboxylic Acid | Ugi adduct, α-acylamino amide | acs.org |

| Cascade Reaction | o-Phenylenediamine, 4-Hydroxychromen-2-one, Acetone | 2,2-dimethyl-4-methylene-2,3,4,5-tetrahydro-1H-benzo[b] ijpcbs.comroyalsocietypublishing.orgdiazepine | acs.orgnih.gov |

| Reductive Amination | 1,4-Diazepane-6-amine, Benzaldehydes | Dialkylated diazepane, Hemiaminal/Iminium ion | royalsocietypublishing.orgnih.gov |

Mechanistic Insights into Nitrile Activation Processes Mediated by Diazepane-Supported Metal Complexes

1,4-Diazepane derivatives are effective ligands for transition metals, and the resulting complexes can mediate a variety of catalytic transformations, including nitrile activation. The cleavage of the robust C-CN bond in nitriles is a challenging but synthetically valuable reaction. snnu.edu.cn

Mechanistic studies on nitrile activation by a cobalt(III)-hydroperoxo complex supported by a pyridine-based TBDAP ligand have provided significant insights. nih.gov The reaction of the complex with nitriles in the presence of a strong acid like triflic acid (HOTf) proceeds through a unimolecular mechanism. Kinetic data, including a first-order rate dependence and a large negative entropy of activation (ΔS‡ = -22(2) cal mol⁻¹ K⁻¹), support a highly ordered transition state. nih.gov

The proposed mechanism involves the following key steps:

Protonation of the cobalt(III)-hydroperoxo complex to form a more reactive intermediate.

A rate-determining intramolecular cyclization, where the distal oxygen of the hydroperoxo ligand performs a nucleophilic attack on the nitrile carbon.

Subsequent proton transfer to generate the final product. nih.gov

The positive ρ value of +3.2 in a Hammett analysis further supports the nucleophilic character of the attack on the nitrile. nih.gov In contrast, when weaker Lewis acids are used, the reaction follows a bimolecular mechanism with a much smaller ρ value, suggesting that Co-O bond cleavage becomes the rate-determining step. nih.gov The basicity and coordination geometry of the supporting ligand, which can include a diazepane backbone, are crucial in tuning the nucleophilicity and reactivity of the metal-peroxo intermediate. nih.govrsc.org

| Step | Description | Key Features |

|---|---|---|

| 1 | Acid-promoted formation of reactive intermediate | Protonation of the Co(III)-OOH complex. nih.gov |

| 2 | Intramolecular Cyclization (Rate-Determining) | Nucleophilic attack of distal peroxo oxygen on nitrile carbon. nih.gov |

| 3 | Proton Transfer | Formation of the final cyclized product. nih.gov |

Stereochemical Implications in Diazepane-Forming Reactions

The synthesis of chiral 1,4-diazepanes is of great interest due to their applications in pharmaceuticals. The stereochemical outcome of diazepane-forming reactions is a critical aspect of their synthesis, and understanding the underlying mechanisms allows for the control of chirality. pharmacy180.comnumberanalytics.com

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-diazepanes. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.net By selecting enantiocomplementary IREDs, either the (R)- or (S)-enantiomer of the target diazepane can be produced. researchgate.net Molecular modeling and DFT calculations can provide insight into the enzyme's active site, explaining the molecular basis for the observed stereoselectivity and guiding protein engineering efforts to improve catalytic efficiency. researchgate.net

Chiral-pool synthesis is another effective strategy. Starting from proteinogenic amino acids like (S)-serine, chiral non-racemic 1,4-diazepanes can be synthesized. nih.gov In this approach, the stereochemistry of the final product is dictated by the starting material. The key step often involves the formation of a bicyclic system via intramolecular aminolysis, with the stereochemical integrity maintained throughout the reaction sequence. nih.gov

The inherent conformational preference of the seven-membered ring also has significant stereochemical implications. X-ray crystallography studies of substituted 1,4-diazepan-5-ones reveal that the ring typically adopts a stable chair conformation. researchgate.net In this conformation, bulky substituents, such as phenyl groups, preferentially occupy equatorial positions to minimize steric strain, while smaller substituents may be found in axial or equatorial orientations. researchgate.net This conformational preference can influence the diastereoselectivity of reactions, as seen in the hydrogenation of zwitterionic intermediates which can proceed with excellent diastereoselectivity to form specific bridged benzo ijpcbs.comroyalsocietypublishing.orgdiazepine structures. st-andrews.ac.uk

| Method | Stereochemical Control | Example/Outcome | Reference |

|---|---|---|---|

| Biocatalytic Reductive Amination | Enzyme (Imine Reductase) selectivity | Access to either (R)- or (S)-enantiomers with high e.e. | researchgate.net |

| Chiral Pool Synthesis | Use of chiral starting materials (e.g., amino acids) | Synthesis of chiral non-racemic 1,4-diazepanes from (S)-serine. | nih.gov |

| Diastereoselective Reduction | Substrate control and conformational preference | Formation of bridged benzo ijpcbs.comroyalsocietypublishing.orgdiazepines with high diastereoselectivity. | st-andrews.ac.uk |

| Michael Addition/Cyclization | Reaction geometry (7-exo-dig cyclisation) | Formation of perhydro-1,4-diazepines with good stereoselectivity. | scispace.com |

Advanced Chemical Applications of 2,2,7,7 Tetramethyl 1,4 Diazepane in Pure Chemistry

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecular subunits, benefits from the structural characteristics of 2,2,7,7-tetramethyl-1,4-diazepane. The compound's nitrogen atoms and semi-flexible ring are key to its role in molecular recognition and the formation of larger, organized structures.

Host-Guest Chemistry with Diazepane-Based Receptors

Host-guest chemistry centers on designing host molecules that can selectively bind to smaller guest molecules or ions through non-covalent interactions. researchgate.net While this compound itself is a simple molecule, it serves as a crucial component in the synthesis of more sophisticated host systems. By functionalizing the nitrogen atoms of the diazepane ring, chemists can construct larger macrocyclic receptors with defined cavities.

These diazepane-containing hosts can exhibit high selectivity for certain guests. The bulky tetramethyl groups are not merely passive substituents; they impose significant steric constraints that help to define the size and shape of the host's binding pocket. This structural rigidity is a critical factor in achieving precise molecular recognition, a principle that is fundamental to applications ranging from chemical sensing to catalysis. Research into cycloparaphenylenes ([n]CPPs) highlights the importance of such defined cavities for forming novel host-guest complexes. fau.de

Self-Assembly and Self-Organization Principles

Self-assembly is the process by which molecules spontaneously form ordered arrangements. Derivatives of this compound are capable of participating in self-assembly, driven by interactions like hydrogen bonding and metal coordination. The resulting structures can vary from simple dimers to intricate three-dimensional networks.

The steric hindrance provided by the tetramethyl groups influences the geometry of these assemblies, often leading to the formation of porous materials by preventing overly dense packing. This principle is leveraged in creating materials with high surface areas, which are valuable in various applications. For instance, the self-assembly of porphyrin-based systems can lead to nanostructured arrays with specific functions. osf.io

Applications in Materials Science and Engineering (Non-Biological)

The unique properties of this compound make it a valuable component in the engineering of advanced materials, particularly for environmental and technological uses.

Components in CO2 Capture Systems

With growing concerns over greenhouse gas emissions, significant research has focused on materials for carbon dioxide capture. The two amine groups within the this compound structure make it a promising candidate for this purpose. Amines are known to react reversibly with CO2, enabling its capture from sources like industrial flue gas.

The sterically hindered nature of the amines in this diazepane derivative can favorably influence the energetics of CO2 absorption and desorption, potentially reducing the energy penalty associated with regenerating the capture agent. In practice, the diazepane is often incorporated into porous support materials to maximize the surface area available for gas contact, thereby enhancing CO2 capture capacity. Nickel(II) complexes featuring diazepane-based ligands have been studied for the conversion of atmospheric CO2 into organic carbonates. researchgate.net

Role in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials merge the distinct properties of organic molecules and inorganic frameworks to create materials with novel functionalities. taylorfrancis.comlew.ro this compound and its derivatives can be integrated into these materials, for example, as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).

In MOFs, the diazepane-based ligand connects metal centers, creating a porous, crystalline structure. The specific geometry of the ligand dictates the pore size and chemical environment within the framework, which in turn determines the material's suitability for applications like gas storage and separation. The development of such hybrid materials is a rapidly growing field, with applications extending to optoelectronics and beyond. researchgate.netnih.gov

Catalysis and Ligand Design for Non-Biological Transformations

In the realm of catalysis, the design of the ligand surrounding a metal center is paramount to controlling the catalyst's activity and selectivity. The bidentate nature of this compound, owing to its two nitrogen atoms, makes it an effective ligand for a variety of metal-catalyzed reactions.

The seven-membered ring of the diazepane ligand confers a specific bite angle and conformational flexibility, which can be advantageous for certain chemical transformations. The bulky tetramethyl groups provide significant steric hindrance, which can be exploited to create a chiral environment around the metal center in asymmetric catalysis or to protect the active site. Iron(III) complexes with ligands derived from 1,4-diazepane have been shown to model the behavior of certain enzymes. acs.org Manganese(II) complexes with similar tetradentate ligands built on a diazepane backbone have demonstrated notable catalytic activity in the epoxidation of olefins. rsc.orgresearchgate.net

Below is a table summarizing the catalytic performance of a manganese complex with a ligand derived from 1,4-diazepane in the epoxidation of various olefins.

| Olefin | Conversion (%) | Epoxide Yield (%) |

| cis-Cyclooctene | 98 | 84 |

| Cyclohexene | 85 | 70 |

| Styrene | 75 | 64 |

This data reflects the performance of a specific Mn(II) complex of a tetradentate 4N ligand with a diazepane backbone using H2O2 as the oxidant in the presence of acetic acid. rsc.org

The ability to easily modify the substituents on the nitrogen atoms allows for fine-tuning of the ligand's electronic and steric properties, making diazepane-based systems a versatile platform for developing catalysts for a wide range of non-biological transformations.

Development of Diazepane-Based Ligands for Metal Catalysis

The inherent structural features of the 1,4-diazepane ring make it an excellent scaffold for synthesizing multidentate ligands capable of coordinating with a variety of metal centers. These ligands play a crucial role in metal catalysis by influencing the stability, reactivity, and selectivity of the resulting metal complexes.

Researchers have successfully synthesized and characterized a series of manganese(II) complexes incorporating tetradentate 4N ligands built upon a 1,4-diazepane backbone. researchgate.netrsc.org These ligands are typically prepared by N-alkylation of the diazepane ring with arms containing additional donor atoms, such as pyridyl, quinolyl, or imidazolyl groups. rsc.orgrsc.org For instance, ligands like N,N′-bis(2-pyrid-2-ylmethyl)-1,4-diazepane (L1) and N-(quinol-2-ylmethyl)-N′-(pyrid-2-ylmethyl)-1,4-diazepane (L4) have been used to create well-defined Mn(II) complexes. rsc.org The resulting complexes, with general formulas Mn(L)₂ or [Mn(L)Cl₂], feature a manganese center coordinated by the four nitrogen atoms of the ligand. rsc.org X-ray crystallography of one such complex, Mn(L4)(H₂O)(ClO₄), revealed a distorted octahedral geometry around the Mn(II) ion, with the ligand's nitrogen atoms and a water molecule forming the coordination sphere. rsc.org

The modular nature of ligand synthesis allows for fine-tuning of the steric and electronic properties of the metal's coordination environment. By varying the terminal donor groups on the diazepane scaffold, researchers can modulate the Lewis basicity of the ligand, which in turn affects the redox potential of the Mn(II)/Mn(III) couple and the reactivity of the complex. researchgate.netrsc.org

Beyond manganese, diazepane-based ligands have been employed with other metals. A neutral tridentate ligand, 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane, was prepared and used to synthesize neutral and cationic rare earth metal (Sc, Y, La) alkyl and benzyl (B1604629) complexes. core.ac.uk These complexes were investigated as catalysts for hydroamination/cyclization reactions, demonstrating the broad applicability of diazepane ligands in organometallic chemistry. core.ac.uk

| Ligand Name | Abbreviation | Metal Center | Catalytic Application | Reference |

|---|---|---|---|---|

| N,N′-bis(2-pyrid-2-ylmethyl)-1,4-diazepane | L1 | Manganese (Mn) | Olefin Epoxidation, Aldehyde Deformylation | rsc.org |

| N-(6-methylpyrid-2-ylmethyl)-N′-(pyrid-2-ylmethyl)-1,4-diazepane | L2 | Manganese (Mn) | Olefin Epoxidation, Aldehyde Deformylation | rsc.org |

| N-(1-methyl-1H-imidazol-2-ylmethyl)-N′-(pyrid-2-ylmethyl)-1,4-diazepane | L3 | Manganese (Mn) | Olefin Epoxidation, Aldehyde Deformylation | rsc.org |

| N-(quinol-2-ylmethyl)-N′-(pyrid-2-ylmethyl)-1,4-diazepane | L4 | Manganese (Mn) | Olefin Epoxidation, Aldehyde Deformylation | rsc.org |

| 1,4-di(quinoline-8-yl)-1,4-diazepane | L7BQ | Manganese (Mn) | Aldehyde Deformylation | rsc.org |

| 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane | L | Scandium (Sc), Yttrium (Y), Lanthanum (La) | Hydroamination/Cyclization | core.ac.uk |

Investigation of Catalytic Cycles and Intermediates (e.g., Aldehyde Deformylation)

A significant area of research for diazepane-based metal catalysts is their application in oxidation reactions, particularly in mimicking the function of metalloenzymes. rsc.orgacs.org The deformylation of aldehydes is a key reaction in biological systems, catalyzed by enzymes like cytochrome P450, and in organic synthesis. acs.orgmdpi.com Manganese complexes supported by diazepane ligands have proven to be effective models for studying this transformation. researchgate.netrsc.org

The catalytic cycle typically involves the reaction of the Mn(II) precursor complex with an oxidant, such as hydrogen peroxide (H₂O₂), to generate a reactive manganese-peroxo intermediate. researchgate.netrsc.org In the presence of H₂O₂ and a base like triethylamine, the Mn(II) complexes are oxidized to form peroxomanganese(III) adducts, [MnIII(O₂)(L)]⁺. researchgate.netrsc.org These intermediates have been characterized at low temperatures using UV-Vis and mass spectrometry. rsc.org This intermediate is believed to be the key species responsible for the subsequent reaction with the aldehyde substrate. mdpi.com

The nucleophilic character of the peroxo group in the [MnIII(O₂)(L)]⁺ intermediate is crucial for the aldehyde deformylation reaction. researchgate.netrsc.org The mechanism is thought to involve a nucleophilic attack of the peroxo species on the carbonyl carbon of the aldehyde. mdpi.com The rate of this deformylation reaction is highly dependent on the electronic properties of the diazepane ligand. researchgate.netrsc.org Studies using substrates like cyclohexanecarboxaldehyde (B41370) (CCA) and various para-substituted benzaldehydes have shown a direct correlation between the rate of deformylation and the Lewis basicity of the ligand's donor atoms. researchgate.netrsc.org For example, the reaction rate for CCA deformylation with different Mn-L complexes followed the order 3b > 1b > 2b > 4b, which mirrors the trend in the Mn(II)/Mn(III) redox potential of the complexes. researchgate.net Furthermore, a linear relationship was observed between the deformylation rate and the Hammett substituent constant (σ) for a series of para-substituted benzaldehydes, confirming the influence of substrate electronics on the reaction. rsc.org

In addition to aldehyde deformylation, these manganese-diazepane complexes also exhibit significant catalytic activity in the epoxidation of olefins like cis-cyclooctene, cyclohexene, and styrene, using H₂O₂ as the oxygen source. rsc.orgrsc.org

| Catalyst System | Reaction | Key Intermediate | Key Finding | Reference |

|---|---|---|---|---|

| [Mn(L)(ClO₄)₂] (L = Diazepane-based 4N ligand) + H₂O₂ | Aldehyde Deformylation | [MnIII(O₂)(L)]⁺ (Peroxomanganese(III)) | The reaction rate depends on the Lewis basicity of the ligand donor atoms, which influences the nucleophilicity of the peroxo intermediate. | researchgate.netrsc.org |

| Mn(II)-L7BQ + H₂O₂ | Aldehyde Deformylation | [MnIII(O₂)(L7BQ)]⁺ | The reactivity of the peroxomanganese(III) intermediate is highly sensitive to the presence of acid. | rsc.org |

| [Mn(L)(ClO₄)₂] + H₂O₂ + Acetic Acid | Olefin Epoxidation | Not explicitly detailed, but involves a Mn-peroxo species. | Complexes show high conversion and selectivity in the epoxidation of various olefins. | rsc.org |

Exploration of Novel Molecular Scaffolds and Architectures Derived from 1,4-Diazepanes

The 1,4-diazepane ring is not only a component of ligands but also a privileged scaffold in medicinal chemistry and materials science. rsc.orgscirp.org Its non-planar, conformationally flexible yet constrained structure provides a three-dimensional framework that is ideal for the spatial presentation of various functional groups. nih.gov This has led to its use in the development of diverse molecular scaffolds for lead-oriented synthesis and combinatorial libraries. rsc.orgdoi.org

A modular synthetic approach allows for the creation of a wide range of piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds from cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.orgrsc.org This strategy enables systematic variation of the ring size, substitution patterns, and stereochemistry of the resulting heterocyclic scaffolds. rsc.org By decorating these core structures with different chemical moieties, vast libraries of lead-like small molecules can be generated for high-throughput screening in drug discovery programs. rsc.org

The 1,4-diazepane-2-one scaffold is another example of a versatile architecture. It has been used to create combinatorial libraries with three points of diversity, leading to the discovery of potent and selective antagonists of the LFA-1/ICAM-1 interaction, which is a target for anti-inflammatory therapies. doi.org Similarly, the 1,4-benzodiazepine (B1214927) (BDZ) scaffold, which contains a fused diazepine (B8756704) ring, is of significant interest in drug design due to its favorable physicochemical properties. nih.gov Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), have been employed to rapidly assemble diverse and highly substituted 1,4-benzodiazepine scaffolds from simple starting materials. nih.gov These synthetic strategies underscore the value of the 1,4-diazepane core in exploring novel chemical space and creating unprecedented molecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,7,7-Tetramethyl-1,4-diazepane, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of diamines with ketones under acidic or basic conditions. For example, analogous 1,4-diazepane derivatives are synthesized via reductive amination or nucleophilic substitution, with purification achieved via column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures). Reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents must be tightly controlled to avoid side products like over-alkylated intermediates .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, particularly for verifying the chair conformation of the diazepane ring and methyl group positions. Spectroscopic methods include:

- ¹H/¹³C NMR : Methyl groups resonate at δ ~1.2–1.5 ppm (¹H) and δ ~20–25 ppm (¹³C).

- IR Spectroscopy : Stretching vibrations for C-N bonds appear at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are analyzed for molecular weight confirmation .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The compound undergoes nucleophilic substitution at nitrogen atoms, particularly at the less sterically hindered positions. For instance, alkylation or acylation reactions can modify the diazepane ring. Reactivity is influenced by steric hindrance from the tetramethyl groups, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates .

Advanced Research Questions

Q. How can DFT studies predict the electronic properties and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including HOMO-LUMO gaps (indicative of reactivity) and charge distribution. Studies on analogous diazepanes reveal that methyl groups increase steric strain but stabilize the chair conformation through hyperconjugation. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in reported biological activities of diazepane derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-GABA for GABA receptors) to compare binding affinities.

- Structure-Activity Relationship (SAR) Analysis : Systematic modification of substituents (e.g., replacing methyl with bulkier groups) identifies critical interactions.

- Molecular Dynamics Simulations : Track ligand-receptor interactions over time to explain divergent results .

Q. How can molecular docking elucidate the interaction of this compound with biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina) predicts binding modes to targets like enzymes or receptors. For neurokinin-1 receptor antagonism, the diazepane core aligns with hydrophobic pockets, while methyl groups may hinder undesired off-target interactions. Scoring functions (e.g., binding energy < −6 kcal/mol) validate plausible poses .

Q. What experimental and computational methods validate the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Studies : In vitro assays (e.g., Caco-2 cell permeability) assess absorption. Microsomal stability tests (human liver microsomes) predict metabolic clearance.

- QSAR Models : Quantitative Structure-Activity Relationships correlate logP values (e.g., ~2.5 for diazepanes) with bioavailability.

- In Silico Toxicity Prediction : Tools like ProTox-II evaluate hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.